molecular formula C13H12O3 B6325644 4-(2-Hydroxyphenyl)-2-methoxyphenol CAS No. 194160-07-1

4-(2-Hydroxyphenyl)-2-methoxyphenol

Cat. No.: B6325644
CAS No.: 194160-07-1
M. Wt: 216.23 g/mol
InChI Key: RBEIDHZHNXLKDL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyphenyl)-2-methoxybenzaldehyde: Similar structure but with an aldehyde group.

    4-(2-Hydroxyphenyl)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    4-(2-Hydroxyphenyl)-2-methoxyacetophenone: Features a ketone group.

Uniqueness

4-(2-Hydroxyphenyl)-2-methoxyphenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEIDHZHNXLKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600968
Record name 3'-Methoxy[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194160-07-1
Record name 3'-Methoxy[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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